molecular formula C11H22N2O3 B1422699 cis-1-Boc-4-aminomethyl-3-hydroxypiperidine CAS No. 219985-15-6

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine

Cat. No. B1422699
M. Wt: 230.3 g/mol
InChI Key: GAGALXYDHSHHCD-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAMHP) is an important synthetic intermediate in the synthesis of piperidine-containing compounds. It is a versatile reagent that has been used in a wide range of synthetic applications, including the synthesis of peptides, heterocycles, and drug intermediates. CAMHP is a valuable reagent in the field of organic synthesis due to its high reactivity, low toxicity, and low cost.

Scientific Research Applications

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : The cis-1-Boc-4-aminomethyl-3-hydroxypiperidine has proven to be a valuable intermediate in the syntheses of active pharmaceutical ingredients (APIs) .
  • Methods of Application or Experimental Procedures : A novel continuous flow process for hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to the corresponding cis-4-aminocyclohexanols has been reported using H-Cube Pro . A >99% selectivity towards the desired product was obtained using Raney nickel catalyst cartridge .
  • Results or Outcomes : Under carefully selected hydrogenation parameters, the reduction could stop at the also valuable 2-oxa-3-azabicyclo[2.2.2] octane intermediate, with a selectivity of >99% . The N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene producing nitroso hetero-Diels–Alder cycloaddition was also accomplished in a flow system using an Omnifit column packed with MnO2 .

properties

IUPAC Name

tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGALXYDHSHHCD-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine
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cis-1-Boc-4-aminomethyl-3-hydroxypiperidine
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Reactant of Route 5
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Reactant of Route 6
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine

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